In Vivo POLRMT Inhibition Across Multiple Cancer Models
Unlike other 4-arylcoumarins or general mitochondrial inhibitors, IMT1 is the only compound in its class with peer-reviewed, in vivo validation as a specific POLRMT inhibitor across osteosarcoma, colorectal, and endometrial cancer models. In an osteosarcoma xenograft model, daily intraperitoneal IMT1 treatment (10 mg/kg) suppressed tumor growth and significantly inhibited POLRMT activity and mitochondrial function within tumor tissues [1]. Comparable in vivo POLRMT inhibition has been demonstrated in colorectal cancer models [2]. This represents a unique, multi-model validation that is absent for any structurally related analog.
| Evidence Dimension | In Vivo Efficacy Validation |
|---|---|
| Target Compound Data | IMT1 (10 mg/kg, i.p., daily) significantly suppressed tumor growth and inhibited POLRMT activity in osteosarcoma xenografts; also effective in colorectal and endometrial cancer models in vivo. |
| Comparator Or Baseline | Other 4-arylcoumarin derivatives (e.g., CN106674176A series, US10703735B2 compounds) |
| Quantified Difference | IMT1 is the only 4-arylcoumarin derivative with documented, multi-model in vivo POLRMT inhibition and anti-tumor efficacy in peer-reviewed literature. |
| Conditions | In vivo murine xenograft models (osteosarcoma, colorectal, endometrial cancer). |
Why This Matters
This provides procurement confidence: IMT1 is not just an in vitro hit, but a tool compound with proven, reproducible in vivo activity, directly reducing the risk of failed animal studies.
- [1] Li, J., et al. (2024). Targeting POLRMT by a first-in-class inhibitor IMT1 inhibits osteosarcoma cell growth in vitro and in vivo. Cell Death & Disease, 15(1), 59. View Source
- [2] Wang, Y., et al. (2024). Targeting POLRMT by IMT1 inhibits colorectal cancer cell growth. Cell Death & Disease, 15(9), 654. View Source
